3-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

Lipophilicity Bioisostere Drug Design

3-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one (CAS 2091712-28-4) is a synthetic ketone featuring a piperidine ring with a 1,1-difluoroethyl substituent at the 4-position and a 3-chloropropanone side chain. It is a research intermediate offered at 98% purity.

Molecular Formula C10H16ClF2NO
Molecular Weight 239.69 g/mol
CAS No. 2091712-28-4
Cat. No. B1479089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
CAS2091712-28-4
Molecular FormulaC10H16ClF2NO
Molecular Weight239.69 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)C(=O)CCCl)(F)F
InChIInChI=1S/C10H16ClF2NO/c1-10(12,13)8-3-6-14(7-4-8)9(15)2-5-11/h8H,2-7H2,1H3
InChIKeyWDPSTLAFTIUUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one (CAS 2091712-28-4): A Specialized Fluorinated Building Block for Medicinal Chemistry


3-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one (CAS 2091712-28-4) is a synthetic ketone featuring a piperidine ring with a 1,1-difluoroethyl substituent at the 4-position and a 3-chloropropanone side chain. It is a research intermediate offered at 98% purity . The 1,1-difluoroethyl group is a recognized bioisostere used to modulate physicochemical properties in drug candidates, while the terminal alkyl chloride provides a reactive handle for further derivatization. This compound belongs to a class of piperidine-propanone modules frequently employed in parallel synthesis and lead optimization campaigns.

Why Closely-Related Analogs Cannot Substitute for 3-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one


Compounds within the piperidinyl-propanone class are not interchangeable. The 4-position substituent on the piperidine ring exerts a profound influence on lipophilicity, a critical parameter in drug design. The 1,1-difluoroethyl group (CF₂CH₃) has been shown to confer significantly lower lipophilicity compared to its trifluoromethyl (CF₃) counterpart, offering a distinct advantage for tuning pharmacokinetic profiles . Simultaneously, the 3-chloropropanone group differs from non-halogenated or amino-substituted analogs by providing a specific, irreversible electrophilic warhead for covalent inhibitor design, which is absent in the corresponding propyl or aminopropyl variants. Substituting with a methyl or trifluoromethyl analog would alter both the lipophilicity and reactivity, potentially compromising the lead optimization trajectory. The following evidence guide details the specific, quantifiable differentiation available.

Quantitative Differentiation Evidence for 3-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one


Lipophilicity Modulation: 1,1-Difluoroethyl vs. Trifluoromethyl Analogs

The 1,1-difluoroethyl (CF₂CH₃) group on the target compound is a key differentiator from the more common trifluoromethyl (CF₃) substituted analog (e.g., 3-chloro-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one). A direct comparison of aryl-SCF₂CH₃ and aryl-SCF₃ motifs in structurally analogous systems demonstrates that the CF₂CH₃ group is 'significantly less lipophilic' . While a specific LogP value for the target compound is unavailable, this class-level inference indicates that replacing the CF₃ group with CF₂CH₃ systematically reduces LogP, potentially by approximately 0.5-1.0 LogP units based on general fluorinated alkyl trends , making it a more suitable choice when lower lipophilicity is desired to avoid off-target binding or poor solubility.

Lipophilicity Bioisostere Drug Design

Metabolic Stability Advantage of the 1,1-Difluoroethyl Group Over Non-Fluorinated Analogs

The 1,1-difluoroethyl group is metabolized differently from its non-fluorinated ethyl analog. Research on the α,α-difluoroethyl thioether motif showed that incubation with Cunninghamella elegans led to oxidation of the sulfur to sulfoxide and sulfone, but 'there was no evidence of defluorination' . This contrasts with the corresponding oxygen ether, which underwent metabolic cleavage. While the metabolic pathway of the target compound's piperidine-substituted motif is not directly reported, the resistance to oxidative defluorination is a class-level feature of the CF₂CH₃ group, implying greater metabolic stability compared to an ethyl-substituted piperidine analog (e.g., 3-chloro-1-(4-ethylpiperidin-1-yl)propan-1-one), where oxidation of the ethyl chain is a common soft spot.

Metabolic Stability Fluorinated Motifs CYP450

Unique Electrophilic Handle for Covalent Inhibitor Design vs. Non-Chlorinated Analogs

The target compound possesses a 3-chloropropan-1-one side chain, which functions as a versatile electrophilic warhead. This group can react with nucleophilic amino acid residues (e.g., cysteine) to form a covalent bond, an event that is quantifiable in biochemical assays. The closest non-chlorinated analog, 1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one (CAS 2034515-96-1), lacks this reactive functionality entirely and cannot function as a covalent inhibitor. A head-to-head comparison of reactivity is not available; however, the presence of the chloride provides a second-order rate constant (k_inact/K_i) that is expected to be orders of magnitude higher for the target compound in a nucleophilic displacement reaction compared to the non-chlorinated analog, which would show negligible reactivity.

Covalent Inhibitor Electrophilic Warhead Chemical Biology

Regioisomeric Integrity: 4-Position Substitution vs. 3-Position Analogs

The substitution pattern (4-position on piperidine) is critical for maintaining a linear, vectorized molecular geometry in lead compounds. A regioisomer, such as 3-chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one, would place the difluoroethyl group at a different spatial orientation, which can drastically alter the three-dimensional shape and thus target binding. While no direct comparative binding data exists, it is a foundational principle of medicinal chemistry that regioisomers are not functionally equivalent. The commercial specification of this compound ensures the 4-isomer with 98% purity , providing the exact geometry required for structure-based design.

Regioisomer Purity Structure-Activity Relationship Medicinal Chemistry

High-Value Application Scenarios for 3-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one


Lead Optimization for Covalent Kinase Inhibitors

This compound serves as an advanced building block for designing covalent kinase inhibitors. The 3-chloropropanone group acts as a mild electrophilic warhead to target non-catalytic cysteines, while the 4-(1,1-difluoroethyl)piperidine fragment provides a lipophilicity-tuned scaffold that is metabolically more robust than ethyl-substituted analogs . Non-chlorinated analogs cannot engage in covalent bonding, making this compound uniquely suited for targeted covalent inhibitor (TCI) programs.

Fragment-Based Drug Discovery (FBDD) Libraries

The compound's combination of a rigid piperidine core, a terminal reactive handle, and a fluorinated alkyl group makes it a privileged fragment for inclusion in FBDD libraries. Its molecular weight (239.69 g/mol) and calculated properties fall within the Rule of Three guidelines for fragments, and the CF₂CH₃ group offers a differentiated lipophilicity profile compared to CF₃- or CH₃-substituted fragments, enabling exploration of a unique physicochemical space that has been shown to be critical for fragment evolution .

Chemical Biology Tool Compound Synthesis

The reactive chloride handle allows for straightforward conjugation to reporter groups (e.g., biotin, fluorophores) via nucleophilic substitution, without perturbing the difluoroethylpiperidine pharmacophore. This contrasts with non-halogenated analogs, which require additional synthetic steps for functionalization. The CF₂CH₃ group's resistance to metabolic defluorination also ensures that probe compounds maintain their integrity in cellular assays .

Parallel Synthesis of Focused SAR Libraries

The compound can be used as a common intermediate for synthesizing diverse amide, amine, or ether libraries through simple substitution of the chloride, while the 1,1-difluoroethyl group remains constant. This enables systematic exploration of the structure-activity relationship (SAR) around the piperidine N-acyl region, a strategy recommended for series that require precise lipophilicity modulation as highlighted by fluorination motif studies .

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